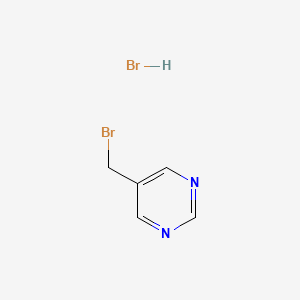

5-(Bromomethyl)pyrimidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWNFVXTQYUWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126230-76-0 | |

| Record name | Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

5-(Bromomethyl)pyrimidine hydrobromide CAS number

An In-Depth Technical Guide to 5-(Bromomethyl)pyrimidine Hydrobromide (CAS No. 93224-07-8) for Advanced Synthesis Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. Identified by its CAS number 93224-07-8, this reagent serves as a versatile synthetic building block.[1][2][3][4] Its structure incorporates the pyrimidine core, a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules, combined with a highly reactive bromomethyl group.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established scientific principles and field-proven insights. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]

Section 1: Physicochemical Properties and Characterization

The utility of this compound in a laboratory setting is defined by its distinct chemical and physical properties. As a salt, it typically presents as a stable, crystalline solid, which is advantageous for accurate weighing and handling compared to its freebase form.[1]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 93224-07-8 | [1][2][3] |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2][3] |

| Molecular Weight | 253.92 g/mol | [1][2][3] |

| IUPAC Name | 5-(bromomethyl)pyrimidine;hydrobromide | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

The core of its reactivity lies in the C-Br bond of the bromomethyl group. This carbon is analogous to a benzylic carbon, making it highly susceptible to nucleophilic attack. The pyrimidine ring, being an electron-withdrawing system, further activates this position for substitution reactions. The hydrobromide salt form ensures that the pyrimidine nitrogens are protonated, increasing its solubility in protic solvents which are often used for nucleophilic substitution reactions.

Section 2: Synthesis Methodologies

The synthesis of this compound is typically achieved through a multi-step process starting from more common pyrimidine derivatives. The key transformation is the introduction of the bromomethyl group, which can be accomplished via bromination of a 5-methylpyrimidine precursor.

General Synthesis Workflow

The process generally involves two key stages: the bromination of the methyl group at the 5-position of the pyrimidine ring, followed by salt formation with hydrobromic acid.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis of this compound from 5-methylpyrimidine.

Causality: The choice of N-Bromosuccinimide (NBS) as a brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator is critical. This combination allows for selective bromination of the allylic/benzylic-like methyl group with minimal side reactions on the pyrimidine ring itself. The subsequent treatment with hydrobromic acid not only provides the desired salt but also helps in the purification process by precipitating the product.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 5-methylpyrimidine (1 equivalent) in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution.

-

Initiation and Reflux: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle. The reaction can be initiated by shining a UV lamp on the flask. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup (Freebase): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Salt Formation: Concentrate the organic layer under reduced pressure to obtain the crude 5-(bromomethyl)pyrimidine freebase. Dissolve this crude product in a minimal amount of diethyl ether.

-

Precipitation: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.2 equivalents) dropwise with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Modern Advancements: For large-scale and more efficient synthesis, flow chemistry approaches have been developed. A study on the synthesis of a rosuvastatin precursor demonstrated that flow photochemical bromination significantly increases productivity and product purity, reducing reaction times from hours to minutes.[7]

Section 3: Core Reactivity and Mechanistic Insights

The primary utility of this compound stems from its reactivity as an alkylating agent. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Mechanism: Nucleophilic Substitution (Sₙ2)

The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for the reaction of 5-(Bromomethyl)pyrimidine.

The high reactivity is attributed to the stabilization of the transition state by the adjacent π-system of the pyrimidine ring, similar to a benzylic halide. This allows for efficient reactions with a wide range of soft and hard nucleophiles.

Section 4: Applications in Drug Development & Medicinal Chemistry

This compound is a key intermediate for introducing the pyrimidine-5-ylmethyl moiety into target molecules, a common strategy in the development of novel therapeutics.[1] Pyrimidine-based drugs have shown efficacy across numerous areas including oncology, immunology, and anti-infectives.[5][6]

Protocol 2: Representative Application - O-Alkylation of a Phenol

This protocol outlines a general procedure for the synthesis of a pyrimidinyl-methyl ether, a common structural motif in drug candidates.

Self-Validating System: The protocol includes a basic workup with an aqueous wash. The success of this step (i.e., clean phase separation and removal of inorganic salts) provides immediate validation that the reaction has proceeded and that the base has been neutralized. The final purification by column chromatography provides a pure compound, whose structure can be unequivocally confirmed by NMR and MS, thus validating the entire process.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve the phenolic starting material (1 equivalent) and potassium carbonate (K₂CO₃) (2-3 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 50-70°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Quenching and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

Versatility in Synthesis

The reagent's utility extends to a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for screening.

| Nucleophile Type | Reagent Example | Product Class |

| Oxygen | Phenol, Alcohol | Aryl / Alkyl Ethers |

| Nitrogen | Amine, Aniline, Imidazole | Secondary / Tertiary Amines |

| Sulfur | Thiol, Thiophenol | Thioethers |

| Carbon | Malonate Ester, Cyanide | C-C Bonded Derivatives |

Section 5: Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with appropriate care. It is classified as a hazardous substance.

GHS Hazard Information

| Category | Code | Statement |

| Signal Word | Danger | |

| Acute Toxicity | H302+H312 | Harmful if swallowed or in contact with skin |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

(Source: Sigma-Aldrich Safety Data Sheet)[2]

Safe Handling Protocol

-

Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.

-

Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use appropriate tools (spatula) and clean them immediately after use.

-

Spill Management: In case of a small spill, decontaminate the area with a suitable agent and absorb with an inert material (e.g., vermiculite). For larger spills, evacuate the area and follow institutional emergency procedures.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage and Stability

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[2] This prevents degradation from moisture and atmospheric oxygen, ensuring its reactivity and purity are maintained over time.

Conclusion

This compound is a high-value reagent for chemical synthesis, offering a reliable route to introduce the pyrimidine-5-ylmethyl scaffold into novel molecules. Its well-defined reactivity, primarily through Sₙ2 displacement, allows for predictable and efficient bond formation. By understanding its physicochemical properties and adhering to strict safety protocols, researchers can effectively leverage this compound to advance drug discovery programs and explore new chemical space.

References

- EvitaChem. Buy this compound (EVT-1667298) | 93224-07-8.

- Sigma-Aldrich. This compound | 93224-07-8.

- AChemBlock. This compound 97.00% | CAS: 93224-07-8.

- BLD Pharm. 93224-07-8|this compound.

- Amadis Chemical. This compound, 93224-07-8.

- ECHEMI.

- Google Patents. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)

- TCI Chemicals.

- Fisher Scientific.

- AK Scientific, Inc. Safety Data Sheet (5-(Bromomethyl)-2,4-dichloropyrimidine).

- ResearchGate. Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity.

- PubMed.

- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. evitachem.com [evitachem.com]

- 2. This compound | 93224-07-8 [sigmaaldrich.com]

- 3. This compound 97.00% | CAS: 93224-07-8 | AChemBlock [achemblock.com]

- 4. 93224-07-8|this compound|BLD Pharm [bldpharm.com]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

5-(Bromomethyl)pyrimidine Hydrobromide: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)pyrimidine hydrobromide is a highly reactive and versatile chemical intermediate that has become indispensable in medicinal chemistry and organic synthesis. Its structure, featuring an electrophilic bromomethyl group attached to a biologically significant pyrimidine core, makes it a strategic building block for introducing the pyrimidine moiety into complex molecular architectures. This guide provides a comprehensive technical overview of its structure, nomenclature, synthesis, and applications, with a focus on the practical insights and causal reasoning required for its effective use in a research and development setting. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Core Chemical Identity: Structure and Nomenclature

A precise understanding of a reagent's structure is the foundation of its application. This compound is an organic salt, not a neutral molecule, a distinction critical for understanding its stability, solubility, and handling.

Molecular Structure

The compound consists of a cationic component and a bromide counter-anion.

-

Cationic Component : A pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is substituted at the 5-position with a bromomethyl (-CH₂Br) group. One of the ring's nitrogen atoms is protonated, bearing a positive charge.

-

Anionic Component : A bromide ion (Br⁻) balances the positive charge of the protonated pyrimidine ring.

This salt form enhances the compound's stability and often improves its handling characteristics compared to the free base, 5-(bromomethyl)pyrimidine.[1]

IUPAC Nomenclature and Key Identifiers

The systematic IUPAC name for this salt is 5-(bromomethyl)pyrimidine;hydrobromide .[1][2] The neutral parent molecule is named 5-(bromomethyl)pyrimidine.[3] It is crucial to use the correct nomenclature and CAS number to ensure the procurement of the appropriate reagent.

| Identifier | Value | Source |

| IUPAC Name | 5-(bromomethyl)pyrimidine;hydrobromide | [1][2] |

| CAS Number | 93224-07-8 | [1][2] |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |

| Molecular Weight | 253.92 g/mol | [1] |

| SMILES | C1=C(C=NC=N1)CBr.Br | [1] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of high-purity this compound is paramount for its successful application in multi-step synthetic campaigns. The most common and robust laboratory method involves the free-radical bromination of 5-methylpyrimidine, followed by treatment with hydrobromic acid to precipitate the stable salt.[1]

Synthetic Workflow Overview

The synthesis can be logically divided into four key stages: preparation, reaction, work-up, and purification. Each stage has critical parameters that directly influence the yield and purity of the final product.

References

A Senior Application Scientist's Guide to the Synthesis of 5-(Bromomethyl)pyrimidine Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Pyrimidine Synthon

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Their prevalence in biologically active molecules, from anticancer to antiviral drugs, makes the development of versatile pyrimidine intermediates a critical endeavor.[2][3] Among these, 5-(Bromomethyl)pyrimidine stands out as a highly valuable synthon. The bromomethyl group at the 5-position serves as a reactive "handle," enabling chemists to introduce a wide array of functional groups through nucleophilic substitution, thereby facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth examination of the principal synthetic route to 5-(Bromomethyl)pyrimidine and its more stable hydrobromide salt. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale behind procedural choices, and the practical considerations necessary for a successful and scalable synthesis.

The Core Strategy: Benzylic-type Bromination of 5-Methylpyrimidine

The most direct and industrially favored approach for synthesizing 5-(bromomethyl)pyrimidine is the free-radical bromination of the readily available precursor, 5-methylpyrimidine. This reaction is a variation of the classic Wohl-Ziegler reaction, which targets allylic and benzylic positions for halogenation.[4] The methyl group at the C-5 position of the pyrimidine ring is analogous to a benzylic position, as the resulting radical intermediate is stabilized by resonance with the aromatic system.

Causality in Reagent Selection: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can effect bromination, it is a notoriously aggressive and non-selective reagent. In the context of an electron-deficient aromatic system like pyrimidine, Br₂ could lead to undesired side reactions. The reagent of choice is unequivocally N-Bromosuccinimide (NBS) .[4][5]

The genius of NBS lies in its ability to provide a low, steady-state concentration of molecular bromine (Br₂) in situ.[6][7] This is crucial for favoring the desired radical chain reaction pathway over competitive electrophilic pathways. The reaction is initiated by trace amounts of HBr, which reacts with NBS to generate Br₂. This low concentration of Br₂ is then consumed in the radical propagation step, ensuring that electrophilic attack on the pyrimidine ring is minimized.[6][7]

The Engine of the Reaction: Radical Initiation

To commence the radical chain reaction, an initial input of energy is required to generate the first bromine radicals (Br•). This is achieved through the use of a radical initiator. Common methods include:

-

Thermal Initiators: Compounds like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) decompose upon heating to produce radicals, which then initiate the chain process. This is the most common method for standard laboratory batch synthesis.[4]

-

Photochemical Initiation: Irradiation with UV or visible light provides the energy to cleave the Br-Br bond, initiating the reaction.[8][9] This method is particularly well-suited for continuous flow chemistry, offering enhanced safety, control, and scalability.[8]

The overall workflow can be visualized as a two-step process: radical bromination followed by salt formation.

Caption: High-level synthetic workflow.

Dissecting the Mechanism: A Radical Chain Process

The bromination of 5-methylpyrimidine with NBS proceeds via a well-established free-radical chain mechanism consisting of three distinct stages: initiation, propagation, and termination.

Caption: The free-radical chain mechanism.

-

Initiation: The reaction begins with the homolytic cleavage of an initiator to form radicals. These radicals then react with the Br₂ generated in situ from NBS and HBr to produce the key bromine radicals (Br•).

-

Propagation: This is a two-step cycle that forms the product. A bromine radical abstracts a hydrogen atom from the methyl group of 5-methylpyrimidine to form a resonance-stabilized pyrimidylmethyl radical and HBr. This radical then reacts with a molecule of Br₂ to yield the desired 5-(bromomethyl)pyrimidine product and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Protocol & Data: From Precursor to Product

The following section provides a representative, detailed experimental protocol. This should be regarded as a template, with optimizations potentially required based on specific laboratory conditions and scale.

Step 1: Synthesis of 5-(Bromomethyl)pyrimidine (Free Base)

Materials:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 5-Methylpyrimidine | 94.11 | 1.0 | 1.0 | (e.g., 10.0 g) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.05 | (e.g., 19.8 g) |

| AIBN | 164.21 | 0.02 | 0.02 | (e.g., 0.35 g) |

| Acetonitrile (MeCN) | - | - | - | (e.g., 200 mL) |

Procedure:

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-methylpyrimidine and acetonitrile.

-

Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.

-

Work-up (A): Cool the reaction mixture to room temperature. The by-product, succinimide, is poorly soluble in acetonitrile and will precipitate. Filter the mixture to remove the succinimide solids.

-

Work-up (B): Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 5-(bromomethyl)pyrimidine as an oil or low-melting solid. The free base is often used directly in the next step without further purification due to its lachrymatory nature and potential instability.

Step 2: Preparation of 5-(Bromomethyl)pyrimidine Hydrobromide

Procedure:

-

Dissolution: Dissolve the crude 5-(bromomethyl)pyrimidine from the previous step in a minimal amount of a suitable solvent like diethyl ether or isopropyl alcohol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with vigorous stirring.

-

Precipitation: The hydrobromide salt will precipitate out of the solution as a solid.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and unreacted starting material.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.[10] This salt form exhibits significantly improved stability and is easier to handle than the free base.[10]

Conclusion: A Foundational Synthesis for Drug Discovery

The synthesis of this compound via radical bromination of 5-methylpyrimidine is a robust, reliable, and scalable process. A thorough understanding of the underlying radical mechanism is paramount to appreciating the critical role of N-Bromosuccinimide as the brominating agent and the necessity of a radical initiator. The subsequent conversion to the hydrobromide salt provides a stable, crystalline solid that is ideal for storage and for use in downstream applications. Mastery of this synthesis provides drug development professionals with a dependable supply of a key intermediate, empowering the exploration of novel chemical space in the unending quest for new and more effective therapeutics.

References

- EvitaChem. (n.d.). Buy this compound (EVT-1667298) | 93224-07-8. EvitaChem.

- Guidechem. (n.d.). What are the applications and synthesis methods of 5-BROMO-2-METHYL-PYRIMIDINE?. Guidechem.

- Lebleu, T., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. ACS Publications.

- ResearchGate. (2025). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate.

- Benchchem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Benchchem.

- ChemicalBook. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. ChemicalBook.

- ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... ResearchGate.

- PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.

- ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.

- Ashenhurst, J. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Kumar, A., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Photochemical & Photobiological Sciences. National Institutes of Health.

- YouTube. (2021). NBS: Radical Bromination. YouTube.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]

An In-Depth Technical Guide to the Electrophilic Nature of the Bromomethyl Group in Pyrimidines: A Keystone for Synthetic Versatility in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the development of novel drugs. Among the various activating groups, the bromomethyl moiety stands out for its exceptional utility as a reactive handle. This technical guide provides an in-depth exploration of the electrophilic nature of the bromomethyl group when attached to a pyrimidine ring. We will dissect the underlying electronic principles governing its reactivity, detail its mechanistic pathways in nucleophilic substitution reactions, and present field-proven protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic power of bromomethyl pyrimidines in their programs.

The Electronic Landscape: Why the Bromomethyl Pyrimidine is a Potent Electrophile

To understand the reactivity of a bromomethyl pyrimidine, one must first appreciate the electronic character of the pyrimidine ring itself. As a 1,3-diazine, the pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms.[3][4] This inherent electron-withdrawing nature is the critical factor that dictates the electrophilicity of an attached bromomethyl group.

The two ring nitrogen atoms exert a powerful inductive effect, pulling electron density away from the ring carbons and, by extension, from the exocyclic methylene (-CH₂-) carbon of the bromomethyl group.[5] This effect significantly enhances the partial positive charge (δ+) on the methylene carbon, making it a highly attractive target for electron-rich species (nucleophiles).

This situation creates a "benzylic-like" carbon atom, but with heightened reactivity. While a standard benzyl bromide is a good electrophile, the pyrimidylmethyl bromide is often superior due to the stronger electron-withdrawing capacity of the diazine ring compared to a simple benzene ring. This enhanced electrophilicity is the cornerstone of its synthetic utility.[5]

The Primary Reaction Pathway: A Deep Dive into the Sₙ2 Mechanism

The core reactivity of bromomethyl pyrimidines is overwhelmingly dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] This pathway involves a single, concerted step where a nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.[7][8]

Caption: Sₙ2 Mechanism on a Bromomethyl Pyrimidine.

Causality Behind the Sₙ2 Predominance:

-

Steric Accessibility: The electrophilic carbon is a primary carbon (part of a -CH₂Br group), which is sterically unhindered. This allows for easy "backside attack" by the nucleophile, a key requirement for the Sₙ2 pathway.[7]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.

-

Carbocation Instability: The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored. A primary carbocation is inherently unstable, and the adjacent electron-withdrawing pyrimidine ring would further destabilize any positive charge on the methylene carbon.

This reliable and predictable Sₙ2 reactivity makes bromomethyl pyrimidines ideal synthons for introducing the pyrimidine core into a target molecule.

Synthetic Applications in Drug Development

The true value of bromomethyl pyrimidines is realized in their application as versatile building blocks for complex, biologically active molecules.[1][6] Their ability to react with a wide range of nucleophiles allows for the facile construction of C-N, C-O, C-S, and C-C bonds.

Case Study: A Critical Intermediate in Rosuvastatin Synthesis

A prominent real-world example is the use of 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine. This complex molecule serves as a critical intermediate in the multi-step synthesis of Rosuvastatin, a widely prescribed statin for lowering cholesterol. In this context, the highly reactive bromomethyl group is instrumental in forming a key carbon-carbon bond required to build the final drug structure. The precise and predictable reactivity of this group is essential for the efficiency and yield of the overall synthesis.

Building Blocks for Kinase Inhibitors

The pyrimidine ring is a well-established scaffold for kinase inhibitors, a major class of anticancer drugs.[1][9] The synthesis of these inhibitors often involves the reaction of a halomethylpyrimidine precursor with an appropriate amine nucleophile to build the core structure of the drug.[5]

Caption: General Synthetic Workflow Using Bromomethyl Pyrimidines.

Summary of Common Nucleophilic Reactions

The table below summarizes common transformations, highlighting the versatility of the bromomethyl pyrimidine electrophile.

| Nucleophile Class | Nucleophile Example | Base (Typical) | Solvent (Typical) | Bond Formed | Product Class |

| Nitrogen | Primary/Secondary Amine (R₂NH) | K₂CO₃, Et₃N, DIPEA | DMF, EtOH, MeCN | C-N | Aminomethyl pyrimidine |

| Sulfur | Thiol/Thiophenol (RSH) | K₂CO₃, NaH | DMF, EtOH | C-S | Thioether |

| Oxygen | Alcohol/Phenol (ROH) | K₂CO₃, NaH | Acetonitrile, DMF | C-O | Ether |

| Carbon | Malonate Ester Anion | NaOEt, NaH | THF, EtOH | C-C | Substituted Propanoate |

Field-Proven Experimental Protocol: Synthesis of a 2-(Aminomethyl)pyrimidine Derivative

This protocol provides a self-validating, step-by-step methodology for a typical Sₙ2 reaction between a bromomethyl pyrimidine and an amine, a common transformation in medicinal chemistry.[5][6]

Objective: To synthesize N-benzyl-1-(pyrimidin-2-yl)methanamine from 2-(bromomethyl)pyrimidine and benzylamine.

Materials:

-

2-(Bromomethyl)pyrimidine (1.0 eq.)

-

Benzylamine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration of starting material)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC mobile phase (e.g., 30% EtOAc in Hexanes - to be optimized)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(bromomethyl)pyrimidine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile via syringe to the flask.

-

Nucleophile Addition: Add benzylamine (1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Causality Note: Using a slight excess of the amine helps drive the reaction to completion. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, preventing protonation of the amine nucleophile.[10]

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes.

-

Self-Validation: Compare the reaction mixture spot to the starting material spots. The reaction is complete upon the disappearance of the limiting reagent (bromomethyl pyrimidine).

-

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

-

Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 40% ethyl acetate in hexanes) to yield the pure N-benzyl-1-(pyrimidin-2-yl)methanamine.

Challenges and Strategic Considerations

While robust, reactions with bromomethyl pyrimidines are not without potential pitfalls.

-

Over-alkylation: Primary amines can potentially undergo double alkylation, though this is often minimized by controlling stoichiometry and reaction conditions.

-

Competing SₙAr: Under harsh conditions (very strong nucleophiles, high heat), nucleophilic aromatic substitution (SₙAr) directly on the pyrimidine ring (typically at the C2, C4, or C6 positions) can be a competing pathway, though Sₙ2 at the bromomethyl group is kinetically favored.[3][11]

-

Stability: Bromomethyl pyrimidines can be lachrymatory and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They may have limited long-term stability and should be stored under inert gas in a cool, dark place.

Conclusion

The bromomethyl group is a powerful activating moiety that imparts significant and predictable electrophilic character to the exocyclic carbon when attached to a pyrimidine ring. This reactivity, governed primarily by the Sₙ2 mechanism, provides a reliable and versatile tool for synthetic chemists. Its successful application in the synthesis of blockbuster drugs like Rosuvastatin and its widespread use in the development of kinase inhibitors underscore its importance.[9] By understanding the electronic principles, reaction mechanisms, and practical protocols detailed in this guide, researchers in drug discovery can confidently and effectively employ bromomethyl pyrimidines to construct novel and complex molecular architectures, accelerating the journey from concept to clinical candidate.

References

-

Sako, M., Hirota, K., & Maki, Y. (1988). Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). Chemical and Pharmaceutical Bulletin, 36(10), 3884-3891. [Link]

- Core Pioneer. (n.d.). The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Benchchem.

-

Srivastava, P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(24), 2973-2976. [Link]

-

Junjappa, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]

- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. Benchchem.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

-

Li, J., et al. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Srivastava, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH Public Access. [Link]

-

Janardhan, C., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 117, 156-172. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). organic-chemistry.org. [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. chem.libretexts.org. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.

-

MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube. [Link]

-

Pathan, A. A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6469. [Link]

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. echemi.com.

-

University of Liverpool. (n.d.). 10. Pyrimidines. chemtube3d.com. [Link]

-

Sharma, A., et al. (2016). A mini review of pyrimidine and fused pyrimidine marketed drugs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3122-3139. [Link]

-

Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100203. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)pyrimidine Hydrobromide

This guide provides an in-depth technical analysis of the stability and optimal storage conditions for 5-(Bromomethyl)pyrimidine hydrobromide, a critical reagent for researchers, scientists, and professionals in drug development. By understanding the chemical vulnerabilities of this compound, you can ensure its integrity, leading to more reliable and reproducible experimental outcomes.

Introduction: The Role and Reactivity of this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the highly reactive bromomethyl group attached to the pyrimidine ring. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of the pyrimidine moiety into a wide range of molecular scaffolds.[1] The hydrobromide salt form enhances the compound's solubility and stability in certain solvent systems.[1]

However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored correctly. This guide will elucidate the factors governing its stability and provide actionable protocols to maintain its quality.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic attack. While generally stable under standard laboratory conditions, its integrity can be compromised by exposure to moisture, high temperatures, and incompatible chemical environments.[1]

Hydrolysis: The Primary Degradation Route

The most significant degradation pathway for this compound is hydrolysis. The presence of water, even atmospheric moisture, can lead to the nucleophilic substitution of the bromide with a hydroxyl group, yielding 5-(Hydroxymethyl)pyrimidine.

Proposed Hydrolysis Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Leaving Group Departure: The bromide ion departs, and a proton is lost from the attacking water molecule, resulting in the formation of 5-(Hydroxymethyl)pyrimidine.

This process is accelerated by elevated temperatures and basic conditions. The hydrobromide salt provides a slightly acidic environment, which can help to slow the rate of hydrolysis compared to the free base form of 5-(bromomethyl)pyrimidine.

Thermal and Photochemical Decomposition

While specific data on the thermal decomposition of this compound is limited, analogous bromomethyl-substituted heterocyclic compounds can undergo decomposition at elevated temperatures.[2] Potential thermal degradation products could include polymeric materials or compounds resulting from intermolecular reactions.

Photochemical degradation is also a consideration, as UV radiation can promote the formation of radical species, leading to undesired side reactions and decomposition.[3]

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets and an understanding of the compound's chemical nature.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[4][5] | Reduces the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[4][6] | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |

| Light Exposure | Store in a dark place[6] | Protects the compound from potential photochemical degradation. |

| Moisture | Keep away from moisture; store in a dry place[6][7] | Prevents hydrolysis, which is the primary degradation pathway. |

| Container | Tightly sealed container[6][8][9] | Prevents the ingress of moisture and air. |

Safe Handling Protocol

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.[10]

Experimental Protocol: Safe Handling and Dispensing

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Wear appropriate PPE: chemical splash goggles, a face shield, flame-resistant laboratory coat, and chemical-resistant gloves (nitrile gloves are suitable for short-term contact).[10]

-

Have an emergency eyewash station and safety shower readily accessible.

-

-

Equilibration:

-

Before opening, allow the container of this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

-

Dispensing:

-

Perform all weighing and dispensing operations within the chemical fume hood.

-

Use clean, dry spatulas and weighing vessels.

-

Work quickly to minimize the exposure of the compound to the atmosphere.

-

-

Post-Handling:

-

Securely seal the container immediately after use, preferably under a blanket of inert gas.

-

Clean any spills promptly with an inert absorbent material.

-

Dispose of contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[10]

-

Visualizing the Handling Workflow

The following diagram illustrates the critical steps for the safe and effective handling of this compound to maintain its stability.

Caption: Workflow for maintaining the stability of this compound.

Conclusion

The stability of this compound is intrinsically linked to its high reactivity, a feature that makes it a valuable synthetic tool. By understanding its primary degradation pathway—hydrolysis—and implementing stringent storage and handling protocols, researchers can ensure the compound's integrity. Storing the compound at 2-8°C under an inert, dry atmosphere and in the dark, coupled with careful handling to minimize exposure to moisture, are the cornerstones of preserving its quality and achieving reliable scientific results.

References

-

Safety Data Sheet. Pyridine. [Link]

-

ACS Publications. Highly regioselective bromination reactions of polymethylpyrimidines | The Journal of Organic Chemistry. [Link]

-

ResearchGate. Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity | Request PDF. [Link]

-

PubChem. 5-(Bromomethyl)pyrimidine. [Link]

-

PubMed. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. [Link]

-

CP Lab Safety. 2-(Bromomethyl)pyridine Hydrobromide, 5g, Each. [Link]

-

Chemsrc. 2-Bromo-4-(bromomethyl)pyridine | CAS#:83004-14-2. [Link]

-

PubMed. Degradation mechanism and stability of 5-aminolevulinic acid. [Link]

Sources

- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 93224-07-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound,93224-07-8-Amadis Chemical [amadischem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. benchchem.com [benchchem.com]

Navigating the Synthesis and Formulation of 5-(Bromomethyl)pyrimidine Hydrobromide: An In-depth Technical Guide to its Solubility Profile

For Immediate Release

[CITY, State, December 31, 2025] – In the intricate landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands as a critical determinant of a compound's synthetic utility, formulation feasibility, and ultimate bioavailability. This technical guide offers an in-depth exploration of the solubility of 5-(Bromomethyl)pyrimidine hydrobromide, a key building block in the synthesis of a variety of bioactive molecules. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's solubility in various organic solvents, the underlying principles governing its solubility, and a detailed protocol for its empirical determination.

Introduction: The Pivotal Role of Solubility in Pyrimidine Chemistry

This compound (C₅H₆Br₂N₂) is a reactive intermediate widely employed in medicinal chemistry for the introduction of the pyrimidine moiety into target molecules. Its utility stems from the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. However, the efficiency of these synthetic transformations and the subsequent purification and formulation of pyrimidine-containing compounds are intrinsically linked to the solubility of this hydrobromide salt. Poor solubility can lead to challenges in reaction kinetics, product isolation, and the development of suitable dosage forms. Conversely, a well-characterized solubility profile empowers chemists to select optimal solvent systems, enhancing reaction yields, simplifying purification processes, and facilitating formulation strategies. This guide serves as a foundational resource for leveraging the solubility characteristics of this compound to streamline drug discovery and development workflows.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of its structural features and the properties of the solvent. As a hydrobromide salt, its ionic nature significantly influences its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |

| Molecular Weight | 253.92 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Ionic Nature | As a hydrobromide salt, it possesses significant ionic character. | [1] |

The pyrimidine ring, with its two nitrogen atoms, contributes to the molecule's polarity and potential for hydrogen bonding. The presence of the bromine atom and the hydrobromide counter-ion further enhances its polar nature. Consequently, the compound is anticipated to exhibit greater solubility in polar solvents capable of solvating the ionic species.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information from suppliers and related studies provides valuable insights. The compound is generally described as being soluble in polar solvents such as water and alcohols.[1] This is consistent with its ionic character as a hydrobromide salt.

For synthetic applications, the choice of solvent is critical. For instance, aprotic solvents like dichloromethane (DCM) have been used to facilitate high conversion in bromination reactions due to the enhanced solubility of hydrogen bromide gas, though product isolation can be challenging.[1] Mixtures of tetrahydrofuran (THF) and ethanol have proven effective for the crystallization of hydrobromide salts directly from reaction mixtures.[1]

The following table provides a qualitative and context-based summary of the solubility of this compound in various solvents:

| Solvent Class | Solvent | Qualitative Solubility/Application Notes |

| Polar Protic | Water | Soluble, due to its ionic nature.[1] The hydrobromide salt form enhances aqueous solubility and stability.[1] |

| Methanol | Expected to be soluble. Studies on other pyrimidine derivatives show good solubility in methanol.[3] | |

| Ethanol | Soluble. Often used in combination with other solvents for crystallization.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely soluble. |

| N,N-Dimethylformamide (DMF) | Likely soluble. For some pyrimidine derivatives, the order of solubility is DMF > methanol.[4][5] | |

| Acetone | Used for final recrystallization with high recovery, suggesting moderate to good solubility.[1] | |

| Acetonitrile | Likely soluble. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Used in synthesis, suggesting some degree of solubility, particularly for the free base or during reaction.[1] |

| Ethyl Acetate | Considered a medium-polarity solvent where optimal solubility is predicted based on partition coefficient calculations. | |

| Tetrahydrofuran (THF) | Used in combination with ethanol for crystallization.[1] |

It is important to note that for many pyrimidine derivatives, solubility is observed to increase with temperature.[4][5][6][7]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To ensure the accuracy and reproducibility of solubility data, a robust experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the thermodynamic (equilibrium) solubility of this compound, based on the widely accepted shake-flask method.[8]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically. This provides the thermodynamic solubility, which represents the true equilibrium solubility.[8]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, dichloromethane, ethyl acetate) of appropriate purity

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Considerations for pH-Dependent Solubility

As this compound is a salt, its aqueous solubility is likely to be influenced by pH. To determine the pH-solubility profile, the above protocol should be repeated using a series of buffered aqueous solutions across a relevant pH range (e.g., pH 1.2 to 7.4), as recommended by guidelines for biopharmaceutical classification.[9]

Influence of Solvent Properties on Solubility: A Deeper Dive

The solubility of a solute in a given solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a useful framework for understanding the solubility of this compound.

Caption: Relationship between the properties of this compound and solvent types, predicting solubility.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents have high dielectric constants and are capable of hydrogen bonding. They are highly effective at solvating both the pyrimidinium cation and the bromide anion through ion-dipole interactions and hydrogen bonding, leading to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also possess high dielectric constants and can effectively solvate the cation through dipole-dipole interactions. However, their ability to solvate the anion is less pronounced compared to protic solvents. Nevertheless, good solubility is generally expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic compound. Consequently, the solubility of this compound in nonpolar solvents is expected to be very low.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous compound. Adherence to strict safety protocols is mandatory.

-

Hazard Identification: The compound is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and acids.[1] Storage under an inert atmosphere at 2-8°C is recommended.[][11]

-

Stability: The compound is generally stable under standard laboratory conditions but may decompose upon exposure to strong bases or acids.[1]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in organic synthesis and pharmaceutical development. Its nature as a hydrobromide salt dictates a preference for polar solvents, a characteristic that can be strategically exploited to optimize reaction conditions, facilitate purification, and guide formulation design. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data, empowering researchers to make informed decisions and accelerate their research and development endeavors. As with any reactive chemical, a commitment to safety and proper handling is paramount.

References

- 1. Buy this compound (EVT-1667298) | 93224-07-8 [evitachem.com]

- 2. This compound 97.00% | CAS: 93224-07-8 | AChemBlock [achemblock.com]

- 3. One moment, please... [revroum.lew.ro]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. benchchem.com [benchchem.com]

- 9. who.int [who.int]

- 11. This compound | 93224-07-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine: Key Intermediates and Methodologies

Abstract

5-Bromopyrimidine is a cornerstone building block in modern synthetic chemistry, serving as a critical precursor for a multitude of high-value compounds in the pharmaceutical and agrochemical industries. Its unique electronic properties and versatile reactivity make it an ideal scaffold for introducing the pyrimidine moiety into complex molecular architectures. This guide provides a comprehensive overview of the most prevalent and efficient synthetic routes to 5-bromopyrimidine, with a detailed focus on the key chemical transformations and the strategic importance of its core intermediates. We will dissect the mechanistic underpinnings of each step, from the initial functionalization of commodity starting materials to the final selective dehalogenation, offering field-proven protocols and critical insights for researchers, chemists, and process development professionals.

The Principal Synthetic Trajectory: A Multi-Step Approach from Uracil

The most industrially viable and widely documented synthesis of 5-bromopyrimidine commences with uracil, an inexpensive and readily available starting material. This pathway is a classic example of strategic functionalization, involving three key transformations: electrophilic bromination, chlorination/activation, and selective reduction. Each step generates a crucial intermediate that is itself a valuable synthetic precursor.

Workflow: Uracil to 5-Bromopyrimidine

Caption: Synthetic pathway from Uracil to 5-Bromopyrimidine.

Step 1: Electrophilic Bromination of Uracil

Mechanistic Rationale

The synthesis begins with the formation of the first key intermediate, 5-bromouracil . The pyrimidine ring in uracil is electron-rich, making it susceptible to electrophilic aromatic substitution. The C-5 position is the most nucleophilic and sterically accessible site for attack. The choice of brominating agent is critical for achieving high selectivity and yield while maintaining process safety. While elemental bromine can be used, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) are often preferred in laboratory and industrial settings due to their ease of handling and milder reaction profiles.[1][2]

Detailed Experimental Protocol: Synthesis of 5-Bromouracil

This protocol utilizes DBDMH for a high-yielding and clean bromination.[1]

-

Materials:

-

Uracil (100 g, 892.1 mmol)

-

Glacial Acetic Acid (1 L)

-

Acetic Anhydride (100 mL)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (153 g, 535.3 mmol)

-

Ethyl Acetate (EA) for washing

-

-

Procedure:

-

Charge a suitable reaction flask with uracil, glacial acetic acid, and acetic anhydride. This will form a white suspension.

-

Begin stirring and heat the mixture to 50°C.

-

Slowly add the DBDMH to the stirred suspension. The addition should be portion-wise to control any exotherm.

-

Maintain the reaction at 50°C with stirring. The reaction progress can be monitored by TLC (DCM/MeOH, 4:1). The reaction is typically complete within 1.5-2 hours, during which the suspension's consistency may change.[1]

-

Once the starting material is consumed, cool the reaction mixture and dilute it with ethyl acetate.

-

Filter the resulting solid product.

-

Wash the filter cake thoroughly with ethyl acetate and then dry under vacuum to yield 5-bromouracil as a white solid.

-

Step 2: Dichlorination of 5-Bromouracil

Mechanistic Rationale

The second key intermediate, 2,4-dichloro-5-bromopyrimidine , is generated by converting the two keto groups of 5-bromouracil into chloro groups. This is an essential activation step, as the chloro-substituents are excellent leaving groups for subsequent nucleophilic substitution and reduction reactions.[3] Strong chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are employed for this transformation.[4][5][6] The reaction proceeds by converting the amide-like functionalities into highly reactive chloro-imidates, which are then displaced.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-bromopyrimidine

This protocol uses phosphorus pentachloride (PCl₅) for the dichlorination.[5]

-

Materials:

-

5-Bromouracil (6.0 g, 31.4 mmol)

-

Phosphorus pentachloride (PCl₅) (16.4 g, 87.9 mmol)

-

1,1,2-Trichloroethane (50 mL)

-

Dichloromethane (DCM) for extraction

-

Ice water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a reaction flask equipped with a reflux condenser, combine 5-bromouracil and PCl₅.

-

Add 1,1,2-trichloroethane as the solvent.

-

Heat the reaction mixture to reflux. The initial suspension will gradually dissolve to form a light yellow, clear solution.[5]

-

Monitor the reaction by TLC until the 5-bromouracil is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Caution: Perform the next step in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a beaker of stirred ice water to quench the excess PCl₅. Continue stirring for 1 hour.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product as a light yellow liquid.

-

Purify the crude product by silica gel column chromatography to yield pure 2,4-dichloro-5-bromopyrimidine.[5]

-

Step 3: Selective Dehalogenation to 5-Bromopyrimidine

Mechanistic Rationale

This final step is the most delicate transformation. The goal is to selectively remove the two chlorine atoms at the C-2 and C-4 positions while preserving the bromine atom at C-5. Catalytic hydrogenation is the method of choice for this selective reduction.[7][8] The differential reactivity of the C-Cl versus the C-Br bond under specific catalytic conditions allows for this selectivity. Palladium on carbon (Pd/C) is a highly effective catalyst. The reaction is typically run under a hydrogen atmosphere in the presence of a base (e.g., triethylamine, magnesium oxide) which acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing catalyst poisoning and unwanted side reactions.

Detailed Experimental Protocol: Synthesis of 5-Bromopyrimidine

-

Materials:

-

2,4-Dichloro-5-bromopyrimidine

-

Methanol or Ethanol

-

Palladium on Carbon (5-10% Pd/C catalyst)

-

A base (e.g., Triethylamine (Et₃N) or Magnesium Oxide (MgO))

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Inert filtering aid (e.g., Celite®)

-

-

Procedure:

-

Dissolve 2,4-dichloro-5-bromopyrimidine in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Add the base (typically 2.2 to 2.5 equivalents to neutralize the two moles of HCl produced).

-

Carefully add the Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

-

Seal the vessel and purge it several times with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring.

-

The reaction is often exothermic and can be monitored by hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-bromopyrimidine.

-

Data Summary and Comparison

The efficiency of each step is crucial for the overall yield of the process. Below is a summary of the typical outcomes for this synthetic route.

| Step | Transformation | Key Reagents | Typical Yield | Purity | Reference |

| 1 | Uracil → 5-Bromouracil | DBDMH, Acetic Acid | >99% | >99% | [1] |

| 2 | 5-Bromouracil → 2,4-Dichloro-5-bromopyrimidine | PCl₅, 1,1,2-Trichloroethane | ~99% | >97% | [5] |

| 3 | 2,4-Dichloro-5-bromopyrimidine → 5-Bromopyrimidine | H₂, Pd/C, Base | Variable, typically >80% | High after purification | General Method |

Conclusion

The synthesis of 5-bromopyrimidine via the uracil pathway exemplifies a robust and scalable chemical process. By understanding the function and reactivity of the two primary intermediates—5-bromouracil and 2,4-dichloro-5-bromopyrimidine —chemists can effectively produce this vital heterocyclic building block. The protocols described herein represent well-established methods that provide a solid foundation for laboratory synthesis and further process optimization. The versatility of 2,4-dichloro-5-bromopyrimidine, in particular, opens avenues for creating diverse libraries of substituted pyrimidines through subsequent reactions like Suzuki couplings[3][9] and nucleophilic aromatic substitutions, further cementing its importance in drug discovery and development.[4]

References

- Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-2,4-dichloropyrimidine synthesis. (n.d.). ChemicalBook.

- Preparation of 5-bromo-2,4-dichloropyrimidine. (n.d.). PrepChem.com.

- 5-Bromouracil synthesis. (n.d.). ChemicalBook.

- CN105111153A - Preparation method for 5-bromouracil. (2015). Google Patents.

- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?. (n.d.). Guidechem.

- CN104788389A - Preparation method of 5-bromouracil. (2015). Google Patents.

- 5-Bromouracil | C4H3BrN2O2. (n.d.). PubChem.

- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (n.d.). Benchchem.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2947. Retrieved from [Link]

- Hydrogenation Catalysts. (n.d.). TCI Chemicals.

- Catalytic Hydrogenation. (n.d.). Organic Chemistry Data.

Sources

- 1. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]

- 2. CN104788389A - Preparation method of 5-bromouracil - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)pyrimidine Hydrobromide

Introduction: The Strategic Importance of 5-(Bromomethyl)pyrimidine Hydrobromide

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and essential biomolecules like the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has driven extensive research into the synthesis of novel pyrimidine derivatives for drug discovery.[3][4] Within this field, this compound has emerged as a critical and highly versatile electrophilic building block.

Its utility stems from the presence of a bromomethyl group at the 5-position of the pyrimidine ring. This group functions as a potent electrophile, readily participating in nucleophilic substitution reactions.[5] The bromine atom is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. The compound is supplied as a hydrobromide salt, which not only enhances its stability but also improves its solubility in various reaction media.[5] This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in synthesizing diverse molecular architectures for research and drug development.

Mechanistic Framework: The SN2 Pathway

The primary alkyl halide nature of the bromomethyl group strongly favors a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

The key characteristics of this reaction are:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not applicable here due to the prochiral nature of the -CH2Br group.

-

Solvent Effects: Polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

Caption: General SN2 mechanism for nucleophilic substitution.

Synthetic Applications in Drug Discovery

The true value of this compound lies in its ability to serve as a scaffold for generating libraries of compounds with diverse functionalities. This is a cornerstone of modern drug discovery, where structure-activity relationships (SAR) are explored to optimize therapeutic efficacy.

-

Anticancer Agents: The pyrimidine core is found in many kinase inhibitors and agents that interfere with nucleic acid synthesis.[2] By introducing various amine, thiol, or other functional groups via nucleophilic substitution, researchers can target specific enzymes or pathways dysregulated in cancer.[3][6]

-

Antiviral & Antimicrobial Compounds: Many antiviral and antimicrobial drugs are pyrimidine analogs. The ability to rapidly synthesize derivatives allows for screening against a wide range of pathogens.[4]

-